Empagliflozinalpha-Anomer
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Overview
Description
Empagliflozinalpha-Anomer is a compound related to empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Empagliflozin works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and helping to lower blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of empagliflozinalpha-Anomer involves several steps, starting from basic organic compoundsCommon reagents used in the synthesis include acetonitrile, methanol, and various catalysts .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Empagliflozinalpha-Anomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Empagliflozinalpha-Anomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying SGLT2 inhibitors and their interactions with various substrates.
Biology: Investigated for its effects on glucose metabolism and insulin sensitivity in cellular and animal models.
Medicine: Explored for its potential therapeutic benefits in treating conditions like diabetes, heart failure, and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Empagliflozinalpha-Anomer exerts its effects by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT2 proteins located in the proximal tubules of the nephronic components in the kidneys .
Comparison with Similar Compounds
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects but different side effect profiles.
Dapagliflozin: Similar to empagliflozinalpha-Anomer in its mechanism of action but with variations in its pharmacokinetic properties.
Ertugliflozin: Shares the same class but differs in its selectivity and potency
Uniqueness
This compound is unique due to its high selectivity for SGLT2 over SGLT1, which minimizes off-target effects and enhances its therapeutic efficacy. Additionally, it has shown significant benefits in reducing cardiovascular and renal events in clinical studies .
Properties
IUPAC Name |
2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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